molecular formula C24H27N5OS2 B11492290 N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No.: B11492290
M. Wt: 465.6 g/mol
InChI Key: PFBFMDZILXNOBU-UHFFFAOYSA-N
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Description

N-[5-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound featuring a thiazole ring, an adamantane group, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic synthesisCommon reagents used in these reactions include sulfur, nitrogen sources, and various catalysts to facilitate the formation of the heterocyclic rings .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

N-[5-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure.

    Triazole Derivatives: Compounds such as fluconazole and voriconazole contain the triazole moiety.

Uniqueness

N-[5-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is unique due to the combination of the adamantane group with the thiazole and triazole rings. This unique structure imparts distinct physicochemical properties and potential biological activities .

Properties

Molecular Formula

C24H27N5OS2

Molecular Weight

465.6 g/mol

IUPAC Name

N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C24H27N5OS2/c1-29-21(18-5-3-2-4-6-18)27-28-23(29)31-14-20(30)26-22-25-13-19(32-22)24-10-15-7-16(11-24)9-17(8-15)12-24/h2-6,13,15-17H,7-12,14H2,1H3,(H,25,26,30)

InChI Key

PFBFMDZILXNOBU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=NC=C(S2)C34CC5CC(C3)CC(C5)C4)C6=CC=CC=C6

Origin of Product

United States

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